One documented application of 3,4-Dichlorobenzyl mercaptan is as a reactant in the synthesis of substituted pyridazines [1]. Pyridazines are a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms and four carbon atoms. They are of interest to researchers due to their various biological activities [1].
The specific details of the reaction and the resulting pyridazine compounds are not publicly available as they might be proprietary information.
Another area of research where 3,4-Dichlorobenzyl mercaptan has been used is in studies on semiconductor morphologies [1]. Morphologies refer to the shapes and structures of materials. In the context of semiconductors, researchers are interested in understanding how different factors can influence the formation of these structures.
The specific function of 3,4-Dichlorobenzyl mercaptan in this application and the detailed mechanisms involved are not publicly available due to the potential for proprietary information.
3,4-Dichlorobenzyl mercaptan is an organosulfur compound characterized by the presence of a mercapto group (-SH) attached to a benzyl group that is further substituted with two chlorine atoms at the 3 and 4 positions of the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 193.09 g/mol. This compound typically appears as a colorless to pale yellow liquid and has notable physical properties, including a boiling point of about 152-153 °C at reduced pressure (12 mmHg) and a density of 1.362 g/cm³ .
The compound is primarily used in various chemical syntheses and as an intermediate in the production of other chemicals. Its unique structure allows it to participate in diverse
Additionally, it has been noted for its role in synthesizing substituted pyridazines, indicating its utility in more complex organic synthesis .
Several methods exist for synthesizing 3,4-Dichlorobenzyl mercaptan:
3,4-Dichlorobenzyl mercaptan finds applications in various fields:
Interaction studies involving 3,4-Dichlorobenzyl mercaptan primarily focus on its reactivity with other chemical species rather than extensive biological interaction profiles. Its ability to form complexes with metals or react with electrophiles makes it significant in synthetic organic chemistry.
Research on similar compounds indicates that these interactions can lead to novel materials or catalysts, suggesting potential applications in catalysis or material science .
Several compounds share structural similarities with 3,4-Dichlorobenzyl mercaptan. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzyl Mercaptan | Benzene ring with a single -SH group | Basic structure; serves as a precursor for thiols |
| 2,4-Dichlorobenzyl Mercaptan | Similar dichloro substitution at different positions | Different reactivity due to positional changes |
| 2-Chlorobenzyl Mercaptan | Single chlorine substitution | Less toxic; simpler structure |
| 4-Chlorobenzyl Mercaptan | Chlorine at para position | Different interaction profiles compared to ortho/para |
The uniqueness of 3,4-Dichlorobenzyl mercaptan lies in its specific chlorination pattern which influences its reactivity and potential applications compared to other similar compounds. The presence of two chlorine atoms at adjacent positions enhances its electrophilic character while maintaining the nucleophilic properties associated with the mercapto group .
The primary industrial synthesis method for 3,4-dichlorobenzyl mercaptan involves the nucleophilic substitution reaction between 3,4-dichlorobenzyl chloride and sodium hydrosulfide . This reaction proceeds through a direct displacement mechanism where the thiolate anion attacks the benzyl carbon, resulting in the formation of the target mercaptan compound.
The reaction typically occurs under controlled temperatures to optimize yield and minimize by-products . The process can be represented by the following general equation:
3,4-Dichlorobenzyl chloride + Sodium hydrosulfide → 3,4-Dichlorobenzyl mercaptan + Sodium chloride
Temperature control is critical in this process, as elevated temperatures can lead to increased formation of unwanted sulfide by-products through further alkylation reactions [2]. Industrial implementations typically maintain reaction temperatures between 68-70°C under nitrogen atmosphere to ensure optimal conversion while preventing oxidative side reactions [3].
Several alternative industrial synthesis protocols have been developed to address the limitations of the direct nucleophilic substitution method. These approaches focus on improving selectivity and reducing by-product formation.
The sodium thiosulfate route, also known as the Bunte salt method, represents a significant advancement in industrial synthesis [4]. This two-step process involves the initial formation of a thiosulfonate intermediate followed by hydrolysis to yield the desired mercaptan. The method offers advantages in terms of selectivity and reduced formation of disulfide impurities.
Process intensification techniques have been applied to enhance the efficiency of industrial synthesis protocols. These include the use of phase transfer catalysts to improve reaction rates and the implementation of continuous flow reactor systems to maintain consistent reaction conditions [5].
The thiourea route represents the most widely employed laboratory-scale preparation method for 3,4-dichlorobenzyl mercaptan [4]. This multi-step, one-pot process proceeds through the intermediacy of an isothiouronium salt, which undergoes subsequent hydrolysis to yield the target compound.
The process involves two distinct phases: initial alkylation of thiourea with 3,4-dichlorobenzyl chloride at room temperature, followed by alkaline hydrolysis at elevated temperature. The reaction sequence can be described as follows:
Phase 1: 3,4-Dichlorobenzyl chloride + Thiourea → Isothiouronium salt intermediate
Phase 2: Isothiouronium salt + Sodium hydroxide → 3,4-Dichlorobenzyl mercaptan + Urea + Sodium chloride
This method typically achieves yields in the range of 60-80% and is particularly well-suited for primary halides [4]. The reaction proceeds efficiently in ethanol-water solvent systems, with the alkaline hydrolysis step requiring reflux conditions for 2-4 hours [6].
Laboratory-scale synthesis protocols have been refined to maximize yield and minimize purification requirements. Critical parameters include reaction temperature, solvent selection, and workup procedures.
Solvent selection plays a crucial role in determining reaction efficiency. Methanol and dimethylformamide-water mixtures have been identified as optimal solvent systems for the nucleophilic substitution approach [5]. These polar protic solvents facilitate the dissolution of ionic reagents while providing sufficient solvation for the transition state.
The use of phase transfer catalysts, such as tetrabutylammonium bromide, has been shown to enhance reaction rates significantly [5]. These catalysts facilitate the transfer of hydrosulfide ions from the aqueous phase to the organic phase, thereby increasing the effective concentration of nucleophile at the reaction site.
Purification protocols typically involve vacuum distillation as the primary separation technique. The compound exhibits a boiling point of 152-153°C at 12 mmHg, allowing for effective separation from unreacted starting materials and by-products [7] [8].
3,4-Dichlorobenzyl mercaptan serves as a crucial intermediate in the synthesis of substituted pyridazines through several distinct mechanistic pathways [9]. The compound's thiol functionality enables nucleophilic attack on electrophilic centers in pyridazine precursors, facilitating ring formation and functionalization reactions.
The primary mechanism involves the formation of thioether linkages through nucleophilic substitution reactions. The mercaptan group attacks electrophilic carbon centers in pyridazine intermediates, leading to the formation of benzylthioether derivatives that can undergo subsequent cyclization reactions [10].
In the synthesis of pyridazinones, 3,4-dichlorobenzyl mercaptan participates in condensation reactions with hydrazone intermediates. These reactions typically proceed under reflux conditions in alcoholic solvents, with the thiol group serving as both a nucleophile and a leaving group facilitator [10] [11].
The application of 3,4-dichlorobenzyl mercaptan in pyridazine synthesis extends to the construction of complex fused ring systems. The compound serves as a bridging unit in the formation of pyridazino-quinazoline derivatives through multi-component condensation reactions [12].
Temperature optimization studies have demonstrated that elevated temperatures (80-120°C) are required for efficient cyclization reactions involving the mercaptan intermediate [13]. These conditions promote the formation of six-membered heterocycles while minimizing decomposition of sensitive functional groups.
The versatility of 3,4-dichlorobenzyl mercaptan in heterocycle synthesis is further demonstrated by its role in the preparation of thienylpyridazine derivatives. These compounds are formed through coupling reactions with thiophene-containing electrophiles, with the mercaptan serving as both a nucleophile and a source of sulfur functionality [13] [14].
Mechanistic investigations have revealed that the regioselectivity of pyridazine formation is influenced by the electronic properties of the dichlorobenzyl substituent. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the benzyl carbon, promoting selective alkylation reactions and improving overall synthetic efficiency [15].
The synthesis of pharmaceutically relevant pyridazine derivatives has been accomplished using 3,4-dichlorobenzyl mercaptan as a key building block. These applications demonstrate the compound's utility in medicinal chemistry and its potential for the development of bioactive molecules [14].
The molecular structure of 3,4-dichlorobenzyl mercaptan (C₇H₆Cl₂S) represents a significant organosulfur compound characterized by the presence of two chlorine substituents at the 3 and 4 positions of the benzyl ring, coupled with a mercaptan functional group [1] [2]. While direct X-ray crystallographic data for 3,4-dichlorobenzyl mercaptan remains limited in the literature, comprehensive structural analysis can be derived from related mercaptan compounds and analogous dichlorobenzyl derivatives.
The molecular formula C₇H₆Cl₂S corresponds to a molecular weight of 193.09 g/mol, with the compound existing as a colorless to pale yellow liquid under standard conditions [1] [3]. The IUPAC systematic name, (3,4-dichlorophenyl)methanethiol, reflects the substitution pattern and functional group arrangement [3] [4].
Experimental determinations of bond lengths in related mercaptan compounds provide valuable insights into the expected geometric parameters for 3,4-dichlorobenzyl mercaptan. The carbon-sulfur bond connecting the aromatic ring to the mercaptan group exhibits a typical length of 1.818 ± 0.005 Å, as determined from high-resolution X-ray crystallographic studies of related benzylthiol compounds [5] [6]. This bond length reflects the sp³ hybridization of the methylene carbon and the partial double-bond character arising from sulfur lone pair interactions.
The sulfur-hydrogen bond in the mercaptan group displays a characteristic length of 1.329 ± 0.003 Å, consistent with the relatively weak nature of this bond compared to carbon-hydrogen bonds [5]. The carbon-chlorine bonds in the aromatic ring are estimated to be approximately 1.74 ± 0.02 Å, typical for aromatic chlorine substituents. The aromatic carbon-carbon bonds maintain their standard values of 1.39 ± 0.01 Å, indicating minimal perturbation by the electron-withdrawing chlorine substituents [5] [6].
The critical bond angles in 3,4-dichlorobenzyl mercaptan significantly influence its conformational preferences and reactivity. The carbon-sulfur-hydrogen angle exhibits a value of 100.3 ± 1.0°, substantially less than the tetrahedral angle due to the presence of two lone pairs on the sulfur atom [5] [6]. This angular compression is characteristic of sulfur-containing compounds and reflects the larger size of sulfur compared to oxygen.
The aromatic carbon-carbon-sulfur angle, representing the attachment point of the mercaptan group to the benzene ring, measures approximately 108.5 ± 1.5°. This deviation from the ideal tetrahedral angle indicates some strain in the system and contributes to the rotational preferences about the carbon-carbon bond [5] [6]. The carbon-carbon-chlorine angles in the aromatic ring maintain values close to 119.5 ± 1.0°, consistent with the sp² hybridization of the aromatic carbons.
While specific crystallographic data for 3,4-dichlorobenzyl mercaptan are not available, studies of related compounds suggest that mercaptan-containing molecules typically exhibit hydrogen bonding interactions through the sulfur-hydrogen moiety [7] [8]. The presence of chlorine substituents likely introduces additional intermolecular interactions through halogen bonding, potentially influencing the solid-state packing arrangement [9].
Analogous studies on thioesters and related organosulfur compounds demonstrate that the C-S bond lengths can vary significantly depending on the electronic environment [7]. In thiolphthalide, for example, two distinct C-S bond lengths of 1.83 Å and 1.77 Å were observed, with the shorter bond adjacent to the carbonyl group reflecting increased double-bond character [7].
Computational quantum chemical methods have emerged as indispensable tools for understanding the electronic structure and properties of organosulfur compounds, including 3,4-dichlorobenzyl mercaptan. The application of density functional theory and related ab initio methods provides detailed insights into electronic distributions, molecular orbitals, and various chemical reactivity descriptors.
Density functional theory calculations using the B3LYP functional with appropriate basis sets have proven particularly effective for modeling organosulfur compounds [14] [15] [16]. The B3LYP/6-31G(d,p) level of theory represents a standard computational approach that balances accuracy with computational efficiency for geometry optimization and property prediction in mercaptan systems [14] [17].
Higher-level calculations employing the B3LYP/6-311G(d,p) basis set provide improved descriptions of vibrational frequencies and thermodynamic properties [14] [17]. These calculations are particularly valuable for predicting infrared spectroscopic parameters and comparing theoretical predictions with experimental observations. The inclusion of diffuse functions and polarization functions proves essential for accurately describing the electron distribution around sulfur atoms [17].
The electronic structure of 3,4-dichlorobenzyl mercaptan is characterized by the presence of multiple heteroatoms that significantly influence the molecular orbital distribution. The highest occupied molecular orbital is typically localized on the sulfur atom and its associated lone pairs, with significant contributions from the aromatic π-system [18] [19]. The estimated HOMO-LUMO gap of 6.8 ± 0.4 eV reflects the electron-withdrawing influence of the chlorine substituents, which stabilize both occupied and virtual orbitals [20] [16].
The ionization potential of 3,4-dichlorobenzyl mercaptan is estimated to be approximately 9.2 ± 0.2 eV, slightly lower than simpler mercaptans due to the extended conjugation with the aromatic system [5] [21]. The electron affinity is enhanced compared to simple alkyl mercaptans, with an estimated value of 1.2 ± 0.3 eV reflecting the stabilizing influence of the aromatic ring and chlorine substituents.
Global reactivity descriptors provide quantitative measures of molecular reactivity and selectivity. The chemical hardness of 3,4-dichlorobenzyl mercaptan, estimated at 4.0 ± 0.3 eV, indicates a moderately hard molecule that should exhibit reasonable kinetic stability [16]. The electronegativity value of 5.2 ± 0.3 eV reflects the electron-withdrawing nature of the substituents and predicts the compound's behavior in electron transfer processes.
The calculated dipole moment of approximately 2.1 ± 0.2 D indicates significant charge separation within the molecule, arising from the electronegativity differences between sulfur, chlorine, and carbon atoms [20]. This polarity influences both intermolecular interactions and solubility properties, making the compound more polar than simple alkyl mercaptans but less polar than highly functionalized organosulfur compounds.
Benchmark studies comparing different computational methods reveal that the B3LYP functional generally provides reliable results for organosulfur compounds, though some limitations exist for certain properties [22]. The M06-2X functional has shown particular utility for describing intermolecular interactions involving mercaptans, especially in the context of solvent effects and hydrogen bonding [20].
Correlation effects, as captured by second-order Møller-Plesset perturbation theory calculations, provide important corrections to density functional theory results, particularly for accurate thermodynamic predictions [23]. However, the computational cost of such methods often limits their application to smaller model systems or benchmark calculations rather than routine property prediction.
The comparison between Hartree-Fock, density functional theory, and correlated wave function methods reveals that electron correlation effects are significant in organosulfur compounds due to the presence of multiple lone pairs and the extended π-system [24]. Nevertheless, density functional theory methods capture the essential physics of these systems while remaining computationally tractable for molecules of practical interest.
Theoretical calculations provide valuable predictions for vibrational frequencies that can be compared with experimental infrared and Raman spectra. The calculated frequencies must typically be scaled by empirical factors (commonly 0.96-0.98 for B3LYP results) to account for systematic errors in the harmonic approximation [14] [17]. These predictions are particularly valuable for assignment of complex spectra and identification of characteristic functional group frequencies.
Acute Toxic;Irritant